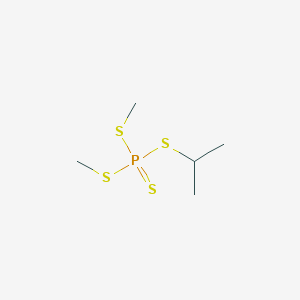
1,2,3,5-Tetrachlorobenzene-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrachlorobenzene-D2 is a deuterated form of 1,2,3,5-tetrachlorobenzene, a chlorinated aromatic hydrocarbon. The compound is characterized by the substitution of two hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of environmental testing and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachlorobenzene-D2 can be synthesized through the deuteration of 1,2,3,5-tetrachlorobenzene. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce tetrachlorobenzene, followed by deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form chlorinated benzoquinones and reduction to form less chlorinated benzenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include various substituted chlorobenzenes.
Oxidation: Products include chlorinated benzoquinones.
Reduction: Products include less chlorinated benzenes.
Scientific Research Applications
1,2,3,5-Tetrachlorobenzene-D2 is widely used in scientific research due to its unique properties:
Environmental Testing: It serves as a reference standard in environmental analysis to detect and quantify chlorinated compounds in samples.
Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its deuterium content.
Biological Studies: Investigated for its effects on biological systems, including its distribution and elimination in organisms.
Industrial Applications: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrachlorobenzene-D2 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,3,5-Tetrachlorobenzene-D2 is compared with other tetrachlorobenzene isomers:
1,2,3,4-Tetrachlorobenzene: Differentiated by the position of chlorine atoms, leading to different physical and chemical properties.
1,2,4,5-Tetrachlorobenzene: Known for its higher melting point and different reactivity compared to 1,2,3,5-tetrachlorobenzene.
List of Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- Tetrabromobenzene
- Tetraiodobenzene
Properties
Molecular Formula |
C6H2Cl4 |
|---|---|
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H/i1D,2D |
InChI Key |
QZYNWJQFTJXIRN-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)[2H])Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



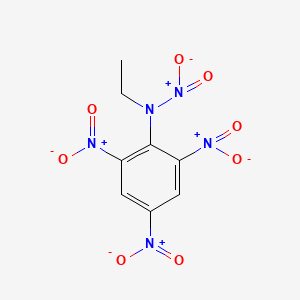
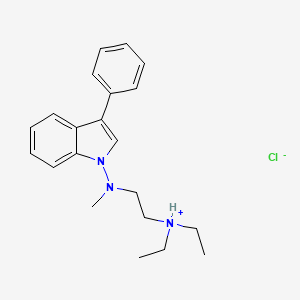
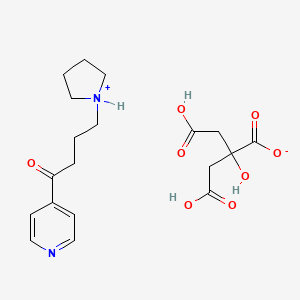
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


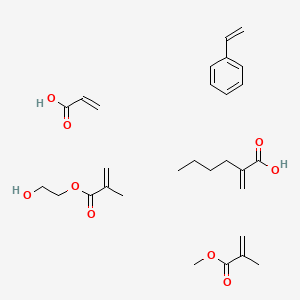
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
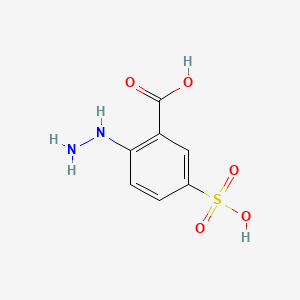

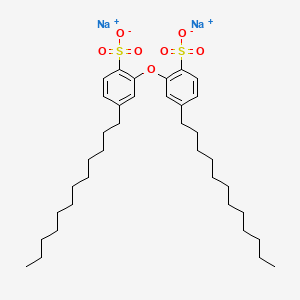
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
